Vanadium-48
CAS No.: 14331-97-6
Cat. No.: VC1618202
Molecular Formula: V
Molecular Weight: 47.95225 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14331-97-6 |
|---|---|
| Molecular Formula | V |
| Molecular Weight | 47.95225 g/mol |
| IUPAC Name | vanadium-48 |
| Standard InChI | InChI=1S/V/i1-3 |
| Standard InChI Key | LEONUFNNVUYDNQ-OIOBTWANSA-N |
| Isomeric SMILES | [48V] |
| SMILES | [V] |
| Canonical SMILES | [V] |
Introduction
Basic Nuclear Properties of Vanadium-48
Vanadium-48 (48V) is a synthetic radioisotope characterized by specific nuclear parameters that define its behavior and potential applications. It possesses distinct physical properties that make it suitable for nuclear medicine applications and research purposes.
Fundamental Characteristics
Vanadium-48 is classified as a positron-gamma emitter with well-defined nuclear parameters. The isotope has an atomic number (Z) of 23, consistent with vanadium's position in the periodic table, and a mass number (A) of 48, indicating it contains 25 neutrons (N) . This specific combination of protons and neutrons results in its unique radioactive properties.
Table 1: Basic Nuclear Parameters of Vanadium-48
| Parameter | Value |
|---|---|
| Atomic Number (Z) | 23 |
| Mass Number (A) | 48 |
| Neutron Number (N) | 25 |
| Half-life | 15.9735 days |
| Decay Constant | 5.0224×10⁻⁷ s⁻¹ |
| Decay Modes | β⁺ (positron emission), Electron capture |
| Daughter Nuclide | Titanium-48 (100%) |
| Radioactive Daughters | None |
The half-life of Vanadium-48 is 15.9735 days, which provides a practical timeframe for production, transportation, and utilization in various applications . This half-life is significantly longer than many common PET radioisotopes, offering extended working periods for researchers and clinicians while remaining short enough to limit long-term radiation exposure concerns.
| Parameter | Value | Unit |
|---|---|---|
| Mean alpha energy | 0.0 | MeV |
| Mean electron energy | 0.15259 | MeV |
| Mean photon energy | 2.914 | MeV |
| Maximum positron energy (β⁺) | 0.7 | MeV |
These energy values are crucial for understanding the penetration depth and tissue interaction of the radiation emitted by Vanadium-48, which directly impacts its effectiveness in imaging and therapeutic applications .
Dosimetric Constants
For medical applications and radiation safety assessments, the dosimetric properties of Vanadium-48 must be carefully considered. These constants help quantify the radiation dose delivered to tissues and are essential for treatment planning and safety protocols.
Table 3: Dosimetric Constants of Vanadium-48
| Parameter | Value | Unit |
|---|---|---|
| Air kerma rate constant (Γ10) | 8.288×10⁻¹⁷ | Gy·m²/Bq·s |
| Air kerma coefficient (Kair) | 1.023×10⁻¹⁶ | Gy·m²/Bq·s |
| Equilibrium dose constant for weakly-penetrating radiations (Δwp) | 2.445×10⁻¹⁴ | Gy·kg/Bq·s |
| Equilibrium dose constant for alphas (Δα) | 0.000 | Gy·kg/Bq·s |
These dosimetric parameters enable precise calculation of radiation doses in medical applications, particularly in intravascular brachytherapy and other therapeutic contexts where accurate dose delivery is critical .
Production Methods for Vanadium-48
The production of Vanadium-48 involves sophisticated nuclear reactions typically carried out in particle accelerators. Various methods have been developed to produce this radioisotope with high purity and yield for research and clinical applications.
Cyclotron-Based Production
Cyclotrons are the primary means of producing Vanadium-48 for medical and research applications . The process involves accelerating charged particles (typically protons) to high energies and directing them toward suitable target materials to induce nuclear reactions that generate 48V.
In documented approaches, researchers have used cyclotrons capable of accelerating protons to energies of approximately 17 MeV . One specific method employed a beam-stop setup in a cyclotron as the target holder to irradiate titanium foils, achieving a production rate of 4.84 ± 0.67 μCi/μA-h . This demonstrates the feasibility of producing clinically relevant quantities of 48V using equipment commonly available in nuclear medicine facilities.
Target Materials and Nuclear Reactions
Several target materials and nuclear reactions can be employed to produce Vanadium-48:
Table 4: Production Routes for Vanadium-48
| Target Material | Nuclear Reaction | Particle Energy | Production Rate |
|---|---|---|---|
| Titanium foil | natTi(p,n)48V | 17 MeV protons | 4.84 ± 0.67 μCi/μA-h |
| Zinc oxide | Proton-induced spallation | Not specified | Not specified |
| Titanium | Proton bombardment | Not specified | Not specified |
The most common approach uses natural titanium (natTi) as the target material in the reaction natTi(p,n)48V . This method involves bombarding titanium with protons, causing a transmutation reaction where a proton enters the nucleus and a neutron is ejected, resulting in 48V. Alternative production routes include proton-induced spallation or bombardment on zinc oxide targets .
The selection of target material and reaction pathway depends on factors such as desired yield, available equipment, and the intended purity of the final product. Each method presents different advantages in terms of efficiency, cost, and product characteristics.
Processing and Purification
After irradiation, the target material undergoes chemical processing to isolate and purify the produced Vanadium-48. The processing typically involves dissolution and ion exchange techniques . For titanium targets, this may include dissolution in appropriate acids followed by ion exchange chromatography to separate the 48V from the target material and potential contaminants.
The standard radiochemical yield for Vanadium-48 production has been reported as 12.86 ± 0.51%, with gamma-ray spectroscopy confirming the absence of detectable contaminant peaks . The purified product is commonly provided as vanadium (V) in 6 N hydrochloric acid (HCl) solution with an activity concentration greater than 37 MBq/mL (>1 mCi/mL) . The radionuclidic purity typically exceeds 99%, with the main potential contaminant being vanadium-49 .
For safe handling and distribution, the purified 48V is usually supplied in crimp-seal glass vials that maintain containment integrity during transport and storage .
Applications in Medical Imaging and Therapy
Vanadium-48 has shown promising potential in various medical applications, particularly in oncology and cardiovascular medicine. Its unique properties make it suitable for both diagnostic imaging and therapeutic interventions.
PET Imaging for Cancer Detection
One of the most significant applications of Vanadium-48 is in cancer imaging using Positron Emission Tomography (PET) . The radioisotope's positron emission capabilities make it suitable for PET imaging, while its relatively long half-life (15.97 days) provides practical advantages in terms of production, transport, and usage logistics compared to shorter-lived PET isotopes .
Recent research has focused on developing 48V-labeled compounds that selectively accumulate in cancer tissues. A notable example is the synthesis of 48V-labeled vanadyl acetylacetonate (48VO(acac)2) . This compound has demonstrated preferential sequestration in malignant tissues, making it a promising candidate for cancer detection .
The development of 48V-labeled vanadyl acetylacetonate as a PET radiotracer includes several key findings:
-
High-performance liquid chromatography (HPLC) of 48VO(acac)2 showed a retention time (1:48) corresponding closely to that (1:50) of commercial VO(acac)2, verifying the successful synthesis
-
In vitro cellular studies demonstrated radiotracer uptake and saturation around 0.48 nM
-
The compound showed promising potential for improving cancer detection through PET imaging
These developments suggest that 48V-labeled compounds may offer new opportunities for cancer detection and characterization, potentially adding valuable tools to the arsenal of radiopharmaceuticals available for oncological applications.
Intravascular Brachytherapy Applications
Another significant application of Vanadium-48 is in intravascular brachytherapy (IVBT), a technique used to prevent restenosis (re-narrowing) of blood vessels following angioplasty or stent placement . In this context, Vanadium-48 offers a unique approach through the activation of titanium-rich stents.
The use of Vanadium-48 for IVBT has been investigated using model line sources created from 0.25 mm titanium wire activated with 17 MeV protons in cyclotrons . This approach offers the advantage of producing the radioisotope directly within the stent material, creating a combination structural support and radiation source for treating vascular disease.
Dosimetric studies of these sources have been performed using thermoluminescence methods to achieve high spatial resolution in dose mapping . These investigations have confirmed the feasibility of using 48V for IVBT applications and provided important data for potential clinical implementation.
The use of Vanadium-48 in IVBT represents an innovative approach to addressing restenosis, a common complication in interventional cardiology. The dual capability of imaging (through positron emission) and therapy (through radiation delivery to the vessel wall) makes 48V a particularly interesting candidate for this application.
Emerging Research Directions
Current research on Vanadium-48 is exploring additional applications and refining existing methodologies. Key areas of ongoing investigation include:
-
Development of new 48V-labeled compounds with enhanced targeting specificity for various cancer types
-
Optimization of production methods to increase yields and reduce costs
-
Exploration of potential theranostic applications combining diagnostic imaging with therapeutic intervention
-
Advancement of radiochemical techniques for more efficient labeling of carrier molecules
These research directions aim to expand the utility of Vanadium-48 in medical applications and overcome current limitations in its production and use. The preliminary findings on 48V-labeled compounds for cancer imaging represent an important step toward clinical applications, with future studies expected to include in vivo experiments and expanded imaging trials .
Future Prospects and Ongoing Developments
The field of Vanadium-48 research continues to evolve, with several promising directions for future development. Current trends suggest expanding applications and improved methodologies that may enhance the utility of this radioisotope in medical and research contexts.
Advances in Production Technology
Ongoing research aims to improve the efficiency and scalability of Vanadium-48 production. Current efforts focus on:
-
Optimizing cyclotron parameters to enhance production yields
-
Developing more efficient target designs that maximize 48V generation while minimizing unwanted byproducts
-
Improving radiochemical separation techniques to achieve higher purity and recovery rates
-
Exploring alternative production pathways that may offer advantages in terms of cost or accessibility
These advances in production technology could make Vanadium-48 more widely available for research and clinical applications, potentially expanding its use in nuclear medicine facilities worldwide.
Novel Applications and Compounds
The development of new 48V-labeled compounds represents a significant area of ongoing research. Current investigations include:
-
Creation of targeted radiopharmaceuticals with enhanced specificity for particular cancer types
-
Exploration of 48V-labeled compounds for imaging and treating cardiovascular conditions
-
Investigation of potential applications in neurology and other medical fields
-
Development of dual-modality imaging agents combining PET with other imaging techniques
The preliminary success with 48V-labeled vanadyl acetylacetonate for cancer imaging provides a foundation for these expanded applications . As researchers continue to explore the potential of Vanadium-48, new compounds and applications are likely to emerge.
Clinical Translation Challenges
The transition from preclinical research to clinical applications represents a significant challenge for Vanadium-48 development. Key considerations include:
-
Regulatory approval processes for new radiopharmaceuticals
-
Establishment of standardized production and quality control protocols
-
Development of clinical dosimetry models for accurate treatment planning
-
Creation of specialized handling and administration procedures for clinical settings
Addressing these challenges will be essential for realizing the full potential of Vanadium-48 in clinical medicine. The relatively long half-life of 48V (15.97 days) provides both advantages and challenges in this context, offering extended working periods but also requiring careful consideration of radiation exposure and waste management .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume